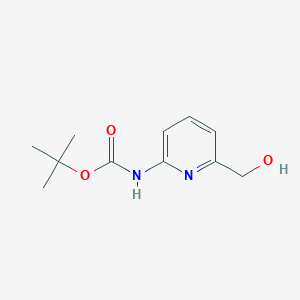

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-[6-(hydroxymethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLIUAJKGDHJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598259 | |

| Record name | tert-Butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203321-83-9 | |

| Record name | tert-Butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Carbamate Formation via Reaction with tert-Butyl Chloroformate

- Starting Material: 6-(hydroxymethyl)pyridin-2-amine or 6-(hydroxymethyl)pyridine.

- Reagents: tert-Butyl chloroformate, triethylamine (base).

- Conditions: Inert atmosphere (nitrogen or argon), room temperature.

- Procedure: The amine is dissolved in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Triethylamine is added to neutralize the hydrochloric acid formed. tert-Butyl chloroformate is added dropwise, and the reaction mixture is stirred until completion.

- Workup: The reaction mixture is washed with water, dried over anhydrous magnesium sulfate, and purified by recrystallization or chromatography.

- Yield: Typically high, with purity confirmed by NMR and mass spectrometry.

Alternative Synthetic Routes Involving Palladium-Catalyzed Cross-Coupling

- Step 1: Introduction of substituents on the pyridine ring via Pd₂(dba)₃ catalyzed cross-coupling using BINAP ligands in toluene under nitrogen.

- Step 2: Reductive amination using iron powder and ammonium chloride in ethanol to reduce nitro groups or stabilize intermediates.

- Step 3: Deprotection of the tert-butoxycarbonyl (Boc) group using acidic conditions (HCl/MeOH) or basic conditions (K₂CO₃ in methanol).

- Notes: This multi-step approach allows for functional group manipulation and is useful for complex derivatives.

Alkylation and Hydroxymethylation Procedures

- Sodium hydride (NaH) is used as a strong base to deprotonate the amine or hydroxyl groups.

- Alkylation with methyl iodide or other alkyl halides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at low temperatures (0–15°C) to control reaction rates and minimize side reactions.

- Hydroxymethylation can be achieved by formaldehyde addition under controlled conditions.

- Purification is typically done by silica gel chromatography using ethyl acetate/hexanes mixtures.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Atmosphere | Nitrogen or argon (inert) | Prevents oxidation and side reactions |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Solvent | Dichloromethane, THF, DMSO, DMF | Choice affects solubility and yield |

| Base | Triethylamine, sodium hydride | Neutralizes acid, deprotonates groups |

| Catalyst (if applicable) | Pd₂(dba)₃ with BINAP | For cross-coupling steps |

| Purification | Recrystallization, silica gel chromatography | Ensures high purity |

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| N-Boc deprotected amine | Overhydrolysis under acidic conditions | Optimize acid concentration and reaction time |

| Pd catalyst residues | Incomplete removal after coupling | Use Celite or silica gel filtration |

| Dimerization products | Radical coupling during reduction | Add radical scavengers or control temperature |

- Nuclear Magnetic Resonance (NMR): ¹H NMR shows characteristic signals for hydroxymethyl protons (~4.5 ppm) and tert-butyl protons (~1.3 ppm). ¹³C NMR confirms carbamate carbonyl and aromatic carbons.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (224.1273 g/mol).

- X-ray Crystallography: Used to confirm molecular geometry and hydrogen bonding in the solid state.

- High-Performance Liquid Chromatography (HPLC): Monitors purity and reaction progress.

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Carbamate formation | 6-(hydroxymethyl)pyridin-2-amine | tert-Butyl chloroformate, Et₃N | Room temp, inert atmosphere | High | Straightforward, scalable |

| Pd-catalyzed cross-coupling | Pyridine derivatives | Pd₂(dba)₃, BINAP, Fe/NH₄Cl | Toluene, ethanol, inert | Moderate | Multi-step, functionalization |

| Alkylation with NaH and MeI | Boc-protected pyridine | NaH, methyl iodide | 0–15°C, DMSO or DMF | 74–78 | Requires careful temperature control |

科学研究应用

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

相似化合物的比较

The compound belongs to a class of tert-butyl pyridinyl carbamates, which are widely used as intermediates in pharmaceutical synthesis. Below is a detailed comparison with structurally analogous derivatives:

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position : The 6-position (as in the target compound) is common for functionalization, but analogues with substituents at the 3-position (e.g., ) exhibit distinct electronic and steric properties.

- Hydroxymethyl vs.

- Halogenated Derivatives : Chloro or bromo substituents (e.g., CAS 1142192-48-0) increase molecular weight and alter electrophilic substitution patterns, making these compounds suitable for cross-coupling reactions .

Physicochemical Properties

- Solubility : Hydroxymethyl derivatives (e.g., the target compound) are more hydrophilic than halogenated or methoxy analogues, favoring aqueous-phase reactions.

生物活性

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate (CAS Number: 23628-31-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C11H16N2O3

- Molecular Weight : 224.26 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 387.8 °C

- Melting Point : Not specified

This compound acts primarily as a modulator of various biological pathways. Its structure suggests potential interactions with neurotransmitter systems and cellular signaling pathways. The hydroxymethyl group is particularly noteworthy for its ability to participate in hydrogen bonding, which may enhance binding affinity to target proteins.

Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. For instance, studies have shown that related carbamate derivatives can reduce oxidative stress and inflammation in neuronal cells, leading to improved cell survival rates under pathological conditions .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been explored in various studies. For example, certain pyridine derivatives have demonstrated cytotoxic effects against glioblastoma cells, suggesting that this compound may also possess similar anticancer activity . The mechanism appears to involve disruption of microtubule dynamics, which is critical for mitotic progression.

Case Studies

- Neuroprotection in Alzheimer's Models

- Cytotoxicity Against Cancer Cells

Comparative Biological Activity Table

常见问题

Q. What are the standard synthetic methodologies for Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a three-step protocol (similar to related tert-butyl carbamates) includes:

Coupling reactions : Use of Pd₂(dba)₃ and BINAP ligands in toluene under nitrogen to introduce substituents to the pyridine ring .

Reductive amination : Fe powder and NH₄Cl in ethanol to reduce nitro groups or stabilize intermediates .

Deprotection : HCl/MeOH or K₂CO₃ in methanol to remove the tert-butoxycarbonyl (Boc) protecting group .

Key considerations include inert atmosphere maintenance and catalyst efficiency to avoid side reactions.

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydroxymethyl (δ ~4.5 ppm) and tert-butyl (δ ~1.3 ppm) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (exact mass: 224.1273 g/mol) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly hydrogen-bonding patterns in the solid state .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : The hydroxymethyl group’s mobility could lead to dynamic equilibria, requiring variable-temperature NMR .

- Impurities : Trace solvents or byproducts (e.g., from incomplete Boc deprotection) necessitate column chromatography or recrystallization .

- Crystallographic validation : SHELX-refined X-ray structures provide definitive bond-length and angle data to confirm molecular geometry .

Q. What strategies optimize reaction yields in large-scale syntheses?

- Catalyst screening : Test alternative ligands (e.g., Xantphos instead of BINAP) to enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature control : Lower temperatures (0–5°C) during nitro-group reduction minimize over-reduction .

- In-line monitoring : Use HPLC or FTIR to track reaction progress and identify bottlenecks.

Q. What role does this compound play in medicinal chemistry research?

- Building block : The hydroxymethyl group enables functionalization (e.g., esterification, phosphorylation) for drug candidate libraries .

- Biochemical probes : Used to study enzyme-substrate interactions (e.g., kinases) via its carbamate moiety, which mimics transition states .

- Targeted delivery : Conjugation with fluorophores or nanoparticles for cellular uptake studies, leveraging pyridine’s coordination properties .

Q. How can computational modeling aid in predicting reactivity?

- DFT calculations : Predict regioselectivity in cross-coupling reactions by analyzing frontier molecular orbitals (FMOs) of the pyridine ring.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications .

- Reaction pathway analysis : Identify intermediates using software like Gaussian or ORCA to optimize synthetic routes .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental melting points?

Q. Why might HPLC purity assays conflict with NMR integration?

- Chromatographic co-elution : Impurities with similar retention times may evade detection. Use orthogonal methods (e.g., LC-MS) .

- NMR signal overlap : Diastereomers or conformers may integrate as a single peak. Employ 2D NMR (COSY, HSQC) for resolution .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 224.1273 g/mol (HRMS) | |

| Melting Point | 128–130°C (DSC) | |

| Solubility | DMSO >50 mg/mL | |

| LogP (Predicted) | 1.2 (ChemAxon) |

Q. Table 2. Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Solution |

|---|---|---|

| N-Boc deprotected amine | Acidic overhydrolysis | Optimize HCl concentration |

| Pd catalyst residues | Incomplete filtration | Use Celite/silica gel |

| Dimerization | Radical coupling during reduction | Add radical scavengers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。